![molecular formula C11H8N2 B14657795 (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile CAS No. 42793-26-0](/img/structure/B14657795.png)
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile is a complex organic compound with the molecular formula C11H8N2. It features a unique structure that includes a pyrrole ring fused to an azepine ring, with an acetonitrile group attached.
Vorbereitungsmethoden
The synthesis of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is the initial step where pyrrole derivatives are synthesized.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Preparation of Pyrazole: This involves the reaction between α,β-alkynyls and hydrazine monohydrate.
Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups.
Final Cyclization by NaH: This completes the synthesis process.
Analyse Chemischer Reaktionen
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is being explored for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its antibacterial and antiviral effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it can interact with a variety of biological molecules .
Vergleich Mit ähnlichen Verbindungen
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also exhibit significant biological activities, including antibacterial and antiviral properties.
Pyrrolo[2,3-b]pyrazine Derivatives: These are more active in kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit a broad range of biological activities.
Eigenschaften
CAS-Nummer |
42793-26-0 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-pyrrolo[1,2-a]azepin-5-ylideneacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-8-7-11-5-2-1-4-10-6-3-9-13(10)11/h1-7,9H |
InChI-Schlüssel |
IJJCGVCVLWVCBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CN2C(=CC#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


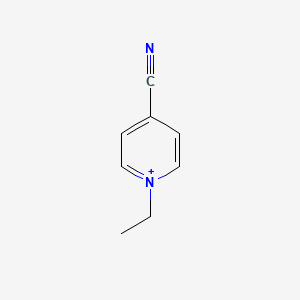
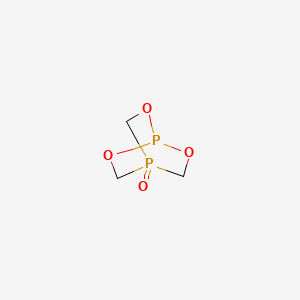
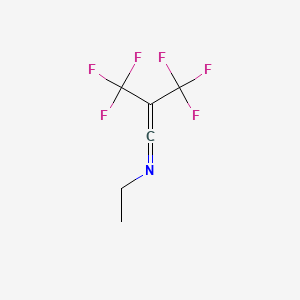
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
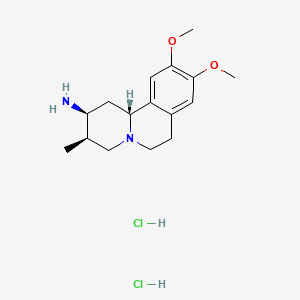
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
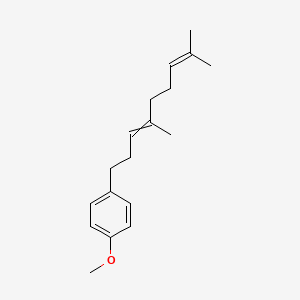
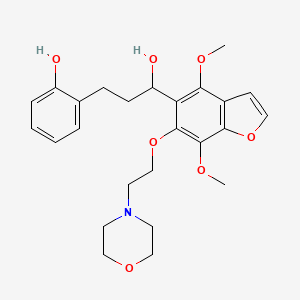
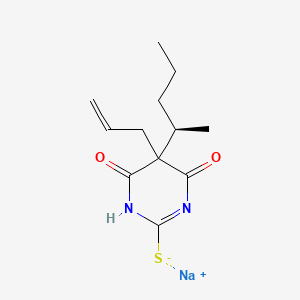
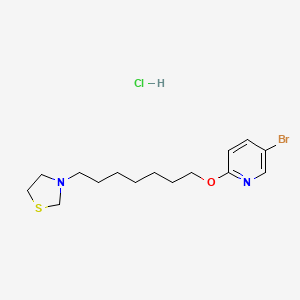
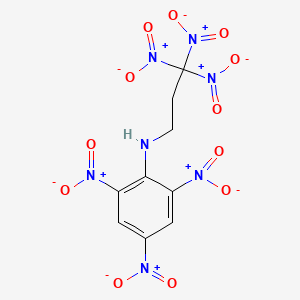
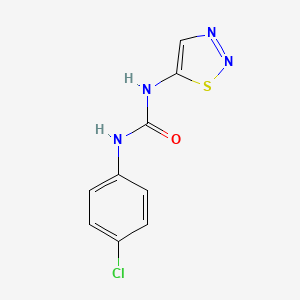
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

